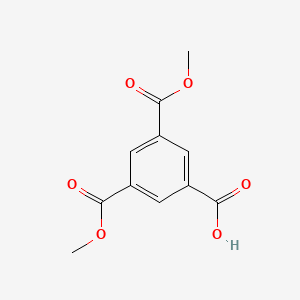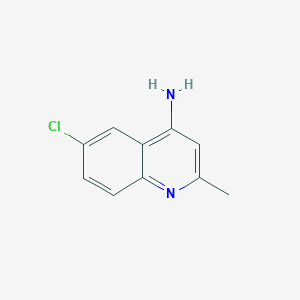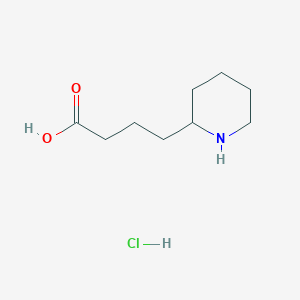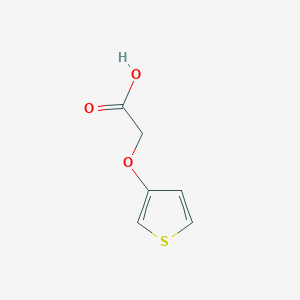
Ácido 2-(tiofen-3-iloxi)acético
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Thiophen-3-yloxy)acetic acid (TTA) is an organic acid that has been studied for its potential applications in scientific research. It is a derivative of thiophene, a five-membered aromatic ring with a sulfur atom at its center. TTA is a versatile compound that can be used for a variety of purposes, ranging from synthesis of other compounds to applications in biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
Ácido 2-(tiofen-3-iloxi)acético: Aplicaciones de Investigación Científica
Ciencia de Materiales: Los derivados del tiofeno, incluido el ácido 2-(tiofen-3-iloxi)acético, se utilizan en la producción de polímeros como los politiofenos. Estos polímeros son significativos en la ciencia de los materiales para crear semiconductores orgánicos, células solares y diodos emisores de luz (LED) .
Química Medicinal: Los compuestos a base de tiofeno han mostrado una variedad de actividades biológicas. Se exploran por su potencial terapéutico en el tratamiento de diversas enfermedades debido a sus propiedades farmacológicas .
Síntesis Orgánica: Como intermedio en la síntesis orgánica, el ácido 2-(tiofen-3-iloxi)acético puede utilizarse para la construcción de moléculas más complejas, que son esenciales en la química industrial .
Inhibición de la Corrosión: En la química industrial, los derivados del tiofeno sirven como inhibidores de la corrosión, protegiendo los materiales de la degradación .
Agentes Antimicrobianos: La investigación indica que los derivados del tiofeno exhiben una alta actividad antimicrobiana contra diversas infecciones microbianas, lo que los hace valiosos en el desarrollo de nuevos agentes antimicrobianos .
Química de la Coordinación: Estos compuestos encuentran aplicaciones en la química de la coordinación donde pueden formar complejos con metales, que son útiles en varios procesos químicos .
Mecanismo De Acción
Target of Action
It’s known that thiophene derivatives have been used in the suzuki-miyaura coupling reaction , which is a type of carbon-carbon bond-forming reaction widely applied in organic chemistry .
Mode of Action
It’s worth noting that the suzuki-miyaura coupling reaction, in which thiophene derivatives are often involved, involves the interaction of an organoboron compound with a halide compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant to various functional groups .
Biochemical Pathways
These include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway .
Result of Action
It’s known that thiophene derivatives have been associated with a variety of biological activities, including anti-inflammatory and antioxidant activities .
Análisis Bioquímico
Biochemical Properties
2-(Thiophen-3-yloxy)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the binding of 2-(Thiophen-3-yloxy)acetic acid to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of 2-(Thiophen-3-yloxy)acetic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses. This compound can modulate gene expression by acting on transcription factors, thereby altering the expression of genes involved in cellular metabolism and immune responses. Additionally, 2-(Thiophen-3-yloxy)acetic acid affects cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 2-(Thiophen-3-yloxy)acetic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their conformation and activity. For example, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. This inhibition can lead to changes in downstream signaling events, ultimately affecting cellular functions such as proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Thiophen-3-yloxy)acetic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to 2-(Thiophen-3-yloxy)acetic acid can lead to adaptive changes in cellular function, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of 2-(Thiophen-3-yloxy)acetic acid vary with different dosages in animal models. At low doses, the compound has been found to have anti-inflammatory and antioxidant effects. At higher doses, it can exhibit toxic effects, such as liver damage and oxidative stress. These adverse effects are likely due to the compound’s interaction with cellular components, leading to the generation of reactive oxygen species .
Metabolic Pathways
2-(Thiophen-3-yloxy)acetic acid is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and the levels of key metabolites. The compound’s metabolism also involves conjugation reactions, such as glucuronidation, which enhance its solubility and facilitate its excretion .
Transport and Distribution
Within cells and tissues, 2-(Thiophen-3-yloxy)acetic acid is transported and distributed through various mechanisms. It can interact with transport proteins, such as organic anion transporters, which facilitate its uptake into cells. Once inside the cells, the compound can accumulate in specific organelles, such as the endoplasmic reticulum, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 2-(Thiophen-3-yloxy)acetic acid is crucial for its activity. The compound has been found to localize in the cytoplasm and the nucleus, where it can interact with various biomolecules. Post-translational modifications, such as phosphorylation, can influence its localization and activity. For instance, phosphorylation of 2-(Thiophen-3-yloxy)acetic acid can enhance its binding to nuclear receptors, thereby modulating gene expression .
Propiedades
IUPAC Name |
2-thiophen-3-yloxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S/c7-6(8)3-9-5-1-2-10-4-5/h1-2,4H,3H2,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKVAVOAEMCJGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509379 |
Source


|
| Record name | [(Thiophen-3-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80305-06-2 |
Source


|
| Record name | [(Thiophen-3-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

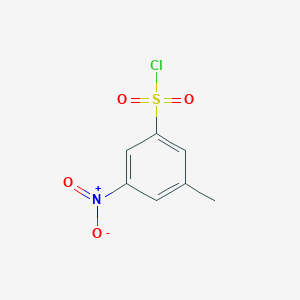
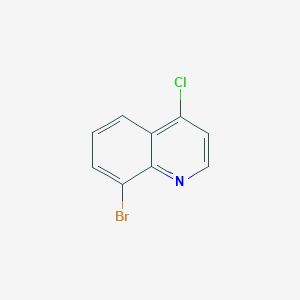
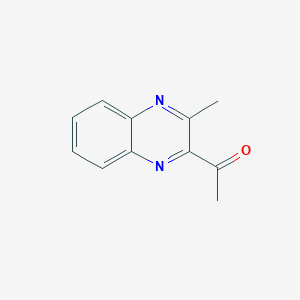
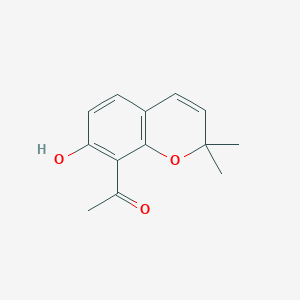



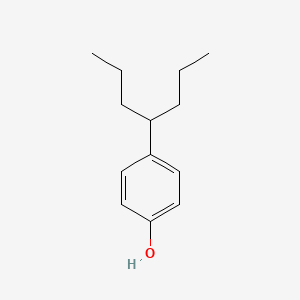
![1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B1281340.png)

